7-chloro-4-(cyclopropylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Overview
Description
7-chloro-4-(cyclopropylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a chemical compound that belongs to the class of benzoxazepines. This compound is characterized by the presence of a chloro group at the 7th position, a cyclopropylmethyl group at the 4th position, and a benzoxazepine core structure. Benzoxazepines are known for their diverse pharmacological activities, making them of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-(cyclopropylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves the following steps:
Formation of the Benzoxazepine Core: The benzoxazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an o-aminophenol derivative and a suitable electrophile.
Introduction of the Chloro Group: The chloro group at the 7th position can be introduced through a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be attached via an alkylation reaction using cyclopropylmethyl halide and a suitable base, such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-(cyclopropylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazepines.
Scientific Research Applications
7-chloro-4-(cyclopropylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-4-(cyclopropylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
7-chloro-4-(cyclopropylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: Characterized by the presence of a chloro group and a cyclopropylmethyl group.
7-chloro-4-(methyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
7-chloro-4-(ethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: Similar structure but with an ethyl group instead of a cyclopropylmethyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its pharmacological properties and reactivity. The presence of the cyclopropylmethyl group may impart unique steric and electronic effects, differentiating it from other similar compounds.
Properties
IUPAC Name |
7-chloro-4-(cyclopropylmethyl)-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c14-11-3-4-12-10(5-11)7-15(6-9-1-2-9)13(16)8-17-12/h3-5,9H,1-2,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSOUKUDUPXYNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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